

The Biological Activity of Methylpiperidino Pyrazole (MPP): A Technical Guide

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Compound of Interest		
Compound Name:	Methylpiperidino pyrazole	
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Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective nonsteroidal antagonist of Estrogen Receptor α (ER α).[1][2] This pyrazole derivative has become a critical pharmacological tool for elucidating the distinct biological roles of ER α versus ER β .[1] MPP exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of endometrial origin.[3][4] This technical guide provides a comprehensive overview of the biological activity of MPP, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction

Estrogen receptors, existing as two primary subtypes, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Their differential expression and functional roles in various tissues have made subtype-selective modulators highly sought after for both research and therapeutic applications. **Methylpiperidino pyrazole** (MPP) emerged from the development of basic side-chain pyrazoles designed to exhibit high affinity and selectivity for ERα, acting as a pure antagonist at this receptor subtype.[1] Structurally, MPP is 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole.[5] Its selectivity allows for the specific interrogation of ERα-mediated signaling pathways and has been instrumental in defining the receptor's role in various physiological and pathological processes, including cancer.[1][6]



Mechanism of Action

MPP exerts its biological effects primarily through competitive antagonism of the Estrogen Receptor α (ER α). It binds to the ligand-binding domain of ER α with high affinity, preventing the binding of the endogenous agonist, 17 β -estradiol (E2).[1] This blockade of agonist binding inhibits the conformational changes in the receptor necessary for its activation and subsequent downstream signaling events. As a result, MPP effectively silences ER α -mediated gene transcription.[3][6]

MPP's selectivity for ER α over ER β is a key feature of its pharmacological profile. This selectivity is attributed to specific structural interactions within the ligand-binding pocket of ER α . [1] By selectively inhibiting ER α , MPP allows researchers to dissect the specific contributions of this receptor subtype to estrogen signaling in cells and tissues that express both ER α and ER β .

Quantitative Biological Data

The biological activity of **Methylpiperidino pyrazole** has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Parameter	Receptor	Value	Assay	Reference
Ki	Human ERα	5.6 nM	Competitive Radiometric Binding Assay	[6]
Human ERβ	2.3 μΜ	Competitive Radiometric Binding Assay	[6]	
Ki	ΕRα	2.7 nM	Not Specified	[1]
IC50	ERα Transcriptional Activation	80 nM	Luciferase Reporter Gene Assay	[4][6]
IC50	Cell Viability (RL95-2 cells)	20.01 μΜ	MTT Assay	[4]

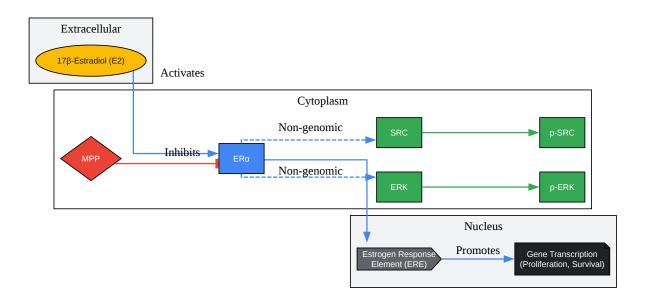


Compound	Receptor	Relative Binding Affinity (RBA, Estradiol = 100%)	Reference
MPP	ERα	12%	[7]
ΕRβ	Not reported as a percentage, but significantly lower than ERα	[7]	
MPrP (an analog of MPP)	ERα	5.1%	[7]
ΕRβ	Not reported as a percentage, but significantly lower than ERα	[7]	

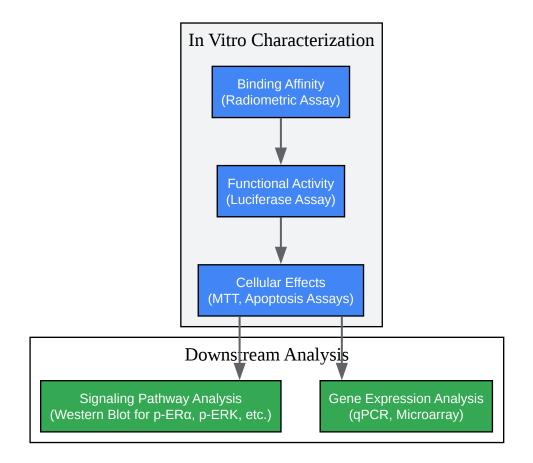
Signaling Pathways

MPP's antagonism of ER α impacts downstream signaling pathways involved in cell proliferation, survival, and apoptosis.









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References

- 1. axonmedchem.com [axonmedchem.com]
- 2. Analogs of methyl-piperidinopyrazole (MPP): antiestrogens with estrogen receptor alpha selective activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]



- 5. Nuclear and membrane estrogen receptor antagonists induce similar mTORC2 activation-reversible changes in synaptic protein expression and actin polymerization in the mouse hippocampus PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
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